9-Cyclohexylbicyclo(3.3.1)nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is an organic compound with the molecular formula C15H26O and a molecular weight of 222.374 g/mol It is a bicyclic alcohol featuring a cyclohexyl group attached to a bicyclo(331)nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with bicyclo(3.3.1)nonan-9-one, followed by reduction to yield the desired alcohol . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can enhance yield and purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 9-Cyclohexylbicyclo(3.3.1)nonan-9-one.
Reduction: 9-Cyclohexylbicyclo(3.3.1)nonane.
Substitution: 9-Cyclohexylbicyclo(3.3.1)nonyl chloride.
Wissenschaftliche Forschungsanwendungen
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl and bicyclo(3.3.1)nonane moieties contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethylbicyclo(3.3.1)nonan-9-ol: Similar structure with an ethyl group instead of a cyclohexyl group.
9-Oxabicyclo(3.3.1)nonan-2-ol: Contains an oxygen atom in the bicyclic framework.
Uniqueness
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is unique due to its specific combination of a cyclohexyl group and a bicyclo(3.3.1)nonane framework. This structure imparts distinct physical and chemical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
21915-40-2 |
---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
9-cyclohexylbicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C15H26O/c16-15(12-6-2-1-3-7-12)13-8-4-9-14(15)11-5-10-13/h12-14,16H,1-11H2 |
InChI-Schlüssel |
MYSPSMCNWBEYPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(C3CCCC2CCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.